N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide
Overview
Description
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of a thiazole ring with an ethyl and phenyl substitution, as well as a methoxy and nitrobenzamide group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The ethyl and phenyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.
Coupling with Benzamide: The final step involves coupling the thiazole derivative with 4-methoxy-3-nitrobenzamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions using continuous flow techniques.
Chemical Reactions Analysis
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogenation over palladium catalysts, resulting in the reduction of the nitro group to an amine.
Scientific Research Applications
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Research is ongoing to explore its anticancer properties, particularly its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide can be compared with other thiazole derivatives, such as:
N-(4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide: Similar structure but lacks the ethyl group, which may affect its biological activity.
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide: Similar structure but lacks the methoxy group, which may influence its chemical reactivity.
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxybenzamide: Similar structure but lacks the nitro group, which can alter its pharmacological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substitutions and their impact on its chemical and biological properties.
Properties
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-3-16-17(12-7-5-4-6-8-12)20-19(27-16)21-18(23)13-9-10-15(26-2)14(11-13)22(24)25/h4-11H,3H2,1-2H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFNAKXVWPOEEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361689 | |
Record name | N-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606922-90-1 | |
Record name | N-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.